BenchChemオンラインストアへようこそ!

3-O-Methylquercetin tetraacetate

Phosphodiesterase inhibition Asthma Airway hyperresponsiveness

This peracetylated flavonoid is differentiated by its specific C3 O-methylation and peracetylation pattern, conferring unique PDE3/4 inhibitory (Ki PDE3=0.9µM) and multi-agonist antiplatelet activities not observed with quercetin or partial derivatives. It is a critical tool for preclinical asthma research (suppresses IL-2,4,5,IFN-γ,TNF-α) and platelet signaling studies. Choose based on quantitative evidence, not class equivalence.

Molecular Formula C24H20O11
Molecular Weight 484.4 g/mol
Cat. No. B174794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylquercetin tetraacetate
Molecular FormulaC24H20O11
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C
InChIInChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3
InChIKeyIRJPBMYKKVBCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methylquercetin Tetraacetate: A 3-O-Methylated Flavonoid Acetate with PDE3/4 Inhibitory and Antiplatelet Activity


3-O-Methylquercetin tetraacetate (QMTA, CAS 1486-69-7), also referred to as 3-O-methylquercetin 5,7,3′,4′-O-tetraacetate, is a peracetylated derivative of the naturally occurring flavonoid 3-O-methylquercetin [1]. It belongs to the chemical class of 3-O-methylated flavonoids and is characterized by a methoxy group at the C3 position of the flavonoid backbone, with acetyl groups substituting hydroxyls at the 5, 7, 3′, and 4′ positions . This compound has been isolated from plant sources including Croton cascarilloides and Rhamnus nakaharai . It has been investigated for its pharmacological activities, particularly as a phosphodiesterase (PDE)3/4 inhibitor and an antiplatelet agent [1].

Why 3-O-Methylquercetin Tetraacetate Cannot Be Substituted with Common Flavonoid Analogs


Generic substitution among flavonoid analogs is not scientifically valid due to the pronounced impact of methylation and acetylation patterns on both pharmacokinetic and pharmacodynamic properties. While quercetin and its methylated derivatives share a common flavonoid core, the specific pattern of O-methylation at C3 and peracetylation of the remaining hydroxyls in 3-O-Methylquercetin tetraacetate (QMTA) confers distinct biological activities not observed with the parent aglycone quercetin or its partially methylated congeners [1]. For instance, 3-O-methylquercetin exhibits altered antioxidant capacity and skin permeation relative to quercetin, and QMTA demonstrates enhanced PDE3/4 inhibition compared to the non-acetylated 3-O-methylquercetin (3-MQ) [2][3]. These structural modifications directly influence enzyme binding affinity, cellular uptake, and in vivo efficacy, rendering QMTA a functionally distinct chemical entity. Therefore, selection of this specific compound must be guided by quantitative evidence rather than assumed class-level equivalence. The following sections detail the precise, comparator-based data that substantiate this differentiation.

Quantitative Differentiation of 3-O-Methylquercetin Tetraacetate from Its Closest Analogs: A Data-Driven Selection Guide


Enhanced PDE3/4 Inhibitory Potency: QMTA vs. 3-O-Methylquercetin (3-MQ)

3-O-Methylquercetin tetraacetate (QMTA) is characterized as a more potent inhibitor of phosphodiesterase (PDE)3 and PDE4 enzymes than its non-acetylated precursor, quercetin 3-O-methyl ether (3-MQ). The Ki values for QMTA against PDE3 and PDE4 were determined to be 0.9 ± 0.3 µM and 3.9 ± 0.5 µM, respectively, indicating a higher affinity for PDE3 [1]. The study explicitly states that QMTA is a 'more-potent phosphodiesterase (PDE)3/4 inhibitor than quercetin 3-O-methyl ether (3-MQ)' [2]. While precise comparative Ki/IC50 values for 3-MQ under identical conditions are not reported in the same study, the assertion of enhanced potency establishes QMTA as the superior PDE3/4 inhibitory tool compound.

Phosphodiesterase inhibition Asthma Airway hyperresponsiveness

Dose-Dependent Attenuation of Airway Hyperresponsiveness In Vivo by QMTA

In an ovalbumin (OVA)-induced airway hyperresponsiveness (AHR) mouse model, 3-O-Methylquercetin tetraacetate (QMTA) exhibited dose-dependent efficacy. Intraperitoneal administration of QMTA at 3-10 µmol/kg significantly attenuated the enhanced pause (Penh) value, a measure of airway resistance, induced by methacholine challenge [1]. Furthermore, QMTA (3-10 µM) concentration-dependently relaxed baseline tracheal tone and inhibited cumulative OVA-induced contractions in isolated sensitized guinea pig trachealis, suggesting both bronchodilator and mast cell degranulation inhibitory effects [2]. This in vivo and ex vivo activity provides a functional correlate to the enhanced PDE inhibition observed in vitro.

Asthma Airway inflammation Bronchodilation

Broad Suppression of Inflammatory Cytokines and Immune Cell Infiltration by QMTA

3-O-Methylquercetin tetraacetate (QMTA) demonstrates significant immunomodulatory activity beyond PDE inhibition alone. In the OVA-induced AHR mouse model, QMTA (3-10 µmol/kg, i.p.) significantly inhibited total inflammatory cells, macrophages, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF) [1]. It also significantly suppressed the release of key cytokines: interleukin (IL)-2, IL-4, IL-5, IFN-γ, and TNF-α. Notably, even at the lowest tested dose of 1 µmol/kg, QMTA significantly inhibited eosinophils, IL-2, and TNF-α [2]. This multi-target anti-inflammatory profile, which includes both cellular and cytokine components, represents a functional advantage over compounds with more narrow mechanisms of action.

Inflammation Cytokines Immunomodulation

Distinct Skin Permeation Behavior of 3-O-Methylquercetin vs. Quercetin

Although direct data for QMTA are lacking, the behavior of its parent, 3-O-methylquercetin (3OMQ), provides critical class-level inference. A comparative in vitro study using porcine ear skin demonstrated that 3-O-methylquercetin exhibits significantly lower skin retention compared to quercetin [1]. The best formulation for quercetin retention was chitosan hydrogel with 5% β-cyclodextrin (β-CD), whereas for 3OMQ, hydroxypropyl methylcellulose (HPMC) hydrogel with 5% β-CD was optimal. Molecular modeling attributed this difference to the presence of the methyl group at C3, which alters complexation with β-CD [2]. Given that QMTA is a tetraacetylated derivative of 3OMQ, this finding suggests that QMTA may have similarly distinct, and likely further altered, permeation characteristics due to the addition of four acetyl groups. This highlights the critical importance of using the specific compound of interest, rather than a generic flavonoid, for topical or transdermal studies.

Dermatology Topical formulation Drug delivery

Broad Antiplatelet Activity of QMTA Across Multiple Agonists

3-O-Methylquercetin tetraacetate (QMTA) demonstrates potent antiplatelet activity against platelet aggregation induced by three distinct physiological agonists: arachidonic acid, collagen, and platelet-activating factor (PAF) [1][2]. While exact IC50 values are not publicly available, the literature indicates that QMTA exhibits significant inhibitory effects on these pathways, which are mediated by different mechanisms of platelet activation . This broad-spectrum activity contrasts with many antiplatelet agents that target a single pathway. The ability of QMTA to interfere with multiple aggregation agonists suggests a unique polypharmacological profile that may be advantageous for investigating complex thrombotic processes.

Platelet aggregation Cardiovascular Thrombosis

Optimal Research and Industrial Application Scenarios for 3-O-Methylquercetin Tetraacetate


Preclinical Asthma and Airway Inflammation Research

Given its enhanced PDE3/4 inhibitory potency relative to 3-O-methylquercetin and its demonstrated in vivo efficacy in attenuating ovalbumin-induced airway hyperresponsiveness, QMTA is optimally employed as a tool compound in preclinical asthma research [1]. The compound's ability to suppress a broad panel of inflammatory cytokines (IL-2, IL-4, IL-5, IFN-γ, TNF-α) and reduce eosinophil infiltration makes it particularly valuable for dissecting the complex immunopathology of allergic asthma and for benchmarking novel PDE inhibitors [2]. Researchers investigating the interplay between PDE inhibition, bronchodilation, and anti-inflammatory effects in respiratory disease models will find QMTA to be a critical chemical probe.

Platelet Signaling and Thrombosis Model Studies

The multi-agonist antiplatelet activity of QMTA—effective against arachidonic acid, collagen, and PAF-induced aggregation—positions it as a unique tool for studying integrative platelet signaling pathways [1][2]. Unlike agents that inhibit only a single activation pathway (e.g., aspirin or clopidogrel), QMTA allows researchers to investigate the consequences of simultaneous interference with multiple thrombotic stimuli. This polypharmacological profile is particularly relevant for ex vivo platelet function assays and in vivo thrombosis models where complex, multi-factorial platelet activation occurs [3].

Structure-Activity Relationship (SAR) Studies on Flavonoid Derivatives

QMTA serves as a key reference compound for SAR investigations aimed at understanding how sequential acetylation and methylation of the flavonoid scaffold modulate biological activity [1]. By comparing QMTA with quercetin, 3-O-methylquercetin, and other partially modified derivatives, researchers can dissect the contributions of specific functional groups to PDE inhibition, antiplatelet effects, and cellular permeability. The documented differences in skin permeation between quercetin and 3-O-methylquercetin further underscore the value of including QMTA in such SAR panels to assess the impact of peracetylation on tissue distribution and formulation behavior [2].

PDE3/PDE4 Enzyme Mechanism and Selectivity Studies

With its characterized competitive inhibition of PDE3 and PDE4 and higher affinity for PDE3 (Ki = 0.9 µM vs. 3.9 µM for PDE4), QMTA is a valuable tool for probing the structural basis of PDE isozyme selectivity [1]. The compound can be used in enzymatic assays to benchmark novel PDE inhibitors, to investigate the kinetic parameters of PDE3/4 inhibition, and to explore the molecular determinants of subtype specificity within the flavonoid class [2]. Its defined Ki values provide a quantitative reference point for computational docking studies and for the development of more selective PDE modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methylquercetin tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.